An In-Depth Technical Guide to 2-Methoxy-2-(oxan-4-yl)ethan-1-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Methoxy-2-(oxan-4-yl)ethan-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical applications of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures, namely 2-methoxyethanol and substituted tetrahydropyrans, to project its physicochemical characteristics, spectroscopic signatures, and potential utility in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the exploration of novel oxane-containing scaffolds in drug discovery and development.
Introduction: The Significance of Oxane Scaffolds in Modern Drug Discovery
The tetrahydropyran (oxane) ring is a privileged heterocyclic motif frequently incorporated into the design of modern therapeutics.[1] Its appeal stems from its ability to serve as a bioisosteric replacement for carbocyclic rings, such as cyclohexane, while introducing a polar oxygen atom that can act as a hydrogen bond acceptor.[1] This substitution can favorably modulate a compound's physicochemical properties, including lipophilicity and aqueous solubility, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The incorporation of an oxane moiety can lead to improved pharmacokinetic properties and enhanced target engagement.[2]
The subject of this guide, 2-Methoxy-2-(oxan-4-yl)ethan-1-ol, combines the structural features of a polar oxane ring with a short, functionalized ethanol chain containing a methoxy group. This unique combination of functional groups suggests potential applications as a versatile building block in the synthesis of more complex molecules with therapeutic potential. This document aims to provide a detailed, albeit partially predictive, analysis of this compound's chemical nature.
Physicochemical Properties: A Predictive Analysis
Table 1: Predicted Physicochemical Properties of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol
| Property | Predicted Value | Rationale and Supporting References |
| Molecular Formula | C₈H₁₆O₃ | Based on chemical structure. |
| Molecular Weight | 162.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Inferred from the appearance of 2-methoxyethanol and simple substituted tetrahydropyrans.[3] |
| Boiling Point | ~200-220 °C | Higher than 2-methoxyethanol (124-125 °C) due to increased molecular weight and the presence of the oxane ring.[3] |
| Melting Point | < -20 °C | Likely to have a low melting point, similar to 2-methoxyethanol (-85 °C).[3] |
| Density | ~1.0 - 1.1 g/mL | Expected to be slightly denser than water, similar to other substituted tetrahydropyrans. |
| Solubility | Miscible with water and polar organic solvents | The presence of the hydroxyl, ether, and oxane functionalities should confer good solubility in polar media. 2-methoxyethanol is miscible with water.[4] |
| logP (Octanol-Water Partition Coefficient) | -0.5 to 0.5 | The methoxy group increases lipophilicity compared to a diol, but the overall polarity from the hydroxyl and ether linkages suggests a relatively low logP value. |
Proposed Synthesis and Purification
A plausible synthetic route to 2-Methoxy-2-(oxan-4-yl)ethan-1-ol can be envisioned through a multi-step process starting from commercially available materials. The following proposed workflow is based on established organic chemistry principles for the formation of similar substituted tetrahydropyrans.[5][6]
Caption: Proposed synthetic workflow for 2-Methoxy-2-(oxan-4-yl)ethan-1-ol.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Vinyl-oxan-4-ol
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To a solution of vinylmagnesium bromide (1.1 eq.) in THF at 0 °C, add a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-vinyl-oxan-4-ol.
Step 2: Synthesis of 4-Formyl-oxan-4-ol
-
Dissolve the crude 4-vinyl-oxan-4-ol in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (DMS) (1.5 eq.) and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to obtain crude 4-formyl-oxan-4-ol.
Step 3: Synthesis of 2-Methoxy-2-(oxan-4-yl)acetaldehyde
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To a solution of crude 4-formyl-oxan-4-ol in DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Step 4: Synthesis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol
-
Dissolve the crude 2-methoxy-2-(oxan-4-yl)acetaldehyde in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise.
-
Stir the reaction for 1 hour at 0 °C.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Purification: The final product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectral Characterization (Predicted)
The structural features of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol would give rise to a distinct set of signals in various spectroscopic analyses.
¹H NMR Spectroscopy (Predicted)
Caption: Potential applications of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol in medicinal chemistry.
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Scaffold for Novel Heterocycles: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, providing a handle for the construction of more complex heterocyclic systems.
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Linker Chemistry: The bifunctional nature of the molecule (alcohol and the oxane ring) makes it a candidate for use in developing linkers for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). [2]* Fragment-Based Drug Discovery (FBDD): With a low molecular weight and a good balance of polar and non-polar features, this compound could be a valuable addition to a fragment library for screening against various biological targets.
-
Bioisosteric Replacement: The 4-substituted oxane moiety can be used as a more polar and metabolically stable alternative to a cyclohexyl or other carbocyclic groups in known bioactive molecules. [1]
Safety and Handling
As a member of the glycol ether family, 2-Methoxy-2-(oxan-4-yl)ethan-1-ol should be handled with appropriate caution. Glycol ethers, as a class, can be absorbed through the skin and may cause reproductive and developmental toxicity. Recommended Handling Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure. [7]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), safety goggles, and a lab coat. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. [8]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. [8]
Conclusion
2-Methoxy-2-(oxan-4-yl)ethan-1-ol represents an intriguing, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and its potential applications. It is our hope that this document will stimulate further experimental investigation into this and related oxane-containing molecules, ultimately contributing to the development of new and effective therapeutics.
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